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molecular formula C6H8N2O2S2 B1268443 Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate CAS No. 60093-05-2

Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Cat. No. B1268443
M. Wt: 204.3 g/mol
InChI Key: GVNAJKLESILZHU-UHFFFAOYSA-N
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Patent
US07807690B2

Procedure details

After adding 45.2 g of 4-amino-2-methylsulfanylthiazole-5-carboxylic acid methyl ester [CAS No. 60093-05-2] to 2 l of a water:methanol=1:1 mixed solvent at room temperature, 408 g of Oxone® was gradually added over a period of 30 minutes while stirring. Stirring was continued for 24 hours at room temperature, and then the reaction mixture was poured into a mixture of 10 l of ethyl acetate and 10 l of water. The organic layer was washed with 5 l of brine and dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure to obtain the target compound (37.6 g) as a colorless solid.
Quantity
45.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
408 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8](SC)=[N:7][C:6]=1[NH2:12])=[O:4].[CH3:13]O.O[O:16][S:17]([O-:19])=O.[K+]>O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]([S:17]([CH3:13])(=[O:19])=[O:16])=[N:7][C:6]=1[NH2:12])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
45.2 g
Type
reactant
Smiles
COC(=O)C1=C(N=C(S1)SC)N
Step Two
Name
Quantity
10 L
Type
solvent
Smiles
O
Name
Quantity
10 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
408 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WASH
Type
WASH
Details
The organic layer was washed with 5 l of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C1=C(N=C(S1)S(=O)(=O)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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